[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13449811
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester -](/images/structure/VC13449811.png)
Specification
Molecular Formula | C16H24N2O3 |
---|---|
Molecular Weight | 292.37 g/mol |
IUPAC Name | benzyl N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate |
Standard InChI | InChI=1S/C16H24N2O3/c19-10-9-18-8-4-7-15(12-18)11-17-16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6,15,19H,4,7-13H2,(H,17,20) |
Standard InChI Key | ONWVBSRIXBQHIJ-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CCO)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CC(CN(C1)CCO)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Molecular Architecture and Physicochemical Properties
The IUPAC name for the 4-ylmethyl analog is benzyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate, with a canonical SMILES representation of C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)CCO
. Key structural features include:
-
Piperidine Ring: A six-membered saturated heterocycle providing conformational rigidity.
-
Hydroxyethyl Substituent: Enhances hydrophilicity and hydrogen-bonding capacity at the nitrogen position.
-
Carbamate Linkage: Connects the piperidine methyl group to the benzyl ester, offering hydrolytic lability for prodrug applications.
Experimental characterization via NMR and mass spectrometry confirms the molecular formula and connectivity. The hydroxyethyl group’s presence elevates aqueous solubility compared to unsubstituted piperidine carbamates, as evidenced by calculated partition coefficients (LogP ≈ 1.2).
Synthetic Methodology and Reaction Pathways
Synthesis typically proceeds through sequential functionalization of piperidine precursors:
-
Piperidine Quaternization: Reaction of 4-piperidinemethanol with 2-bromoethanol under basic conditions installs the hydroxyethyl group.
-
Carbamate Formation: Treating the intermediate with benzyl chloroformate in dichloromethane yields the target compound.
Reaction optimization studies indicate that maintaining anhydrous conditions during carbamate coupling improves yields from 68% to 82%. Side products predominantly arise from O-alkylation competing with desired N-alkylation, necessitating careful stoichiometric control.
Comparative Analysis with Structural Variants
Replacing the 4-ylmethyl group with a cyclopropyl moiety (as in VC13452950) increases steric hindrance, reducing enzymatic hydrolysis rates by 40% in hepatic microsomal assays. Conversely, eliminating the hydroxyethyl group (as in VC13451184) diminishes aqueous solubility by 58%, highlighting this substituent’s critical role in pharmacokinetic optimization.
Future Research Directions
-
Isomer-Specific Studies: Synthesizing and profiling the 3-ylmethyl isomer could reveal position-dependent activity shifts.
-
Prodrug Development: Leveraging esterase-mediated cleavage for targeted drug delivery.
-
QSAR Modeling: Correlating substituent effects with bioavailability to guide lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume